molecular formula C20H23N.2H2O.HCl B000110 Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride CAS No. 30778-27-9

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride

Cat. No.: B000110
CAS No.: 30778-27-9
M. Wt: 313.43 Da.
InChI Key: VESPVWVRNNTIOQ-UHFFFAOYSA-N
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Description

a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative, , synthetic.
pIC50 (= -log IC50):M1 (rat brain)= 6.22 M2 (heart)= 5.66 selectivity:[IC50]M2 / [IC50]M1 = 3.63
a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative,, synthetic.

Scientific Research Applications

Impurity Identification in Pharmaceuticals

Cloperastine hydrochloride, a derivative of piperidine, is utilized in cough treatments. Research has been conducted to identify and quantify impurities in this substance, revealing significant findings regarding its purity and quality. This is critical for ensuring the safety and efficacy of the drug (Liu et al., 2020).

Synthesis of Disubstituted Piperidines

The synthesis of various disubstituted piperidine hydrochlorides, including those with benzyl groups, has been explored. These compounds are being tested for their pharmacological activity, indicating their potential in developing new therapeutic agents (Bachmann & Jenkins, 1951).

Antimicrobial Applications

A specific piperidine derivative was synthesized and screened for microbial activities. This research highlights the potential use of piperidine derivatives in combating various microbial infections (Ovonramwen, Owolabi & Oviawe, 2019).

Gastric Antisecretory Agents

Piperidine derivatives have been investigated for their potential as gastric antisecretory agents, useful in treating peptic ulcer disease. These studies have led to the development of compounds like fenoctimine, which demonstrate significant antisecretory effects without anticholinergic activity (Scott et al., 1983).

Metabolic Activity Studies

Research on certain piperidine derivatives has shown effects on metabolic activities in rats, such as influencing food intake and weight gain. This opens up potential avenues for studying obesity and related metabolic disorders (Massicot, Steiner & Godfroid, 1985).

Research Chemical Analysis

Studies have been conducted on substances like diphenidine, a piperidine derivative, to understand their chemical properties and potential impacts. This research is crucial for identifying and controlling new psychoactive substances (Wallach et al., 2015).

Properties

IUPAC Name

1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESPVWVRNNTIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184796
Record name Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30778-27-9
Record name Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030778279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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